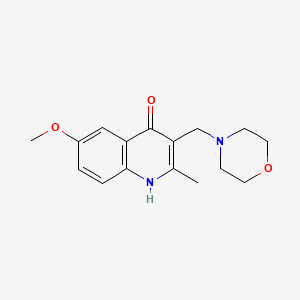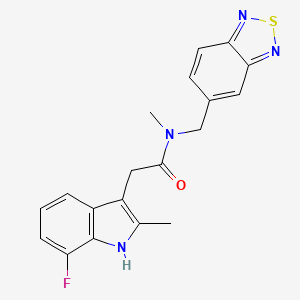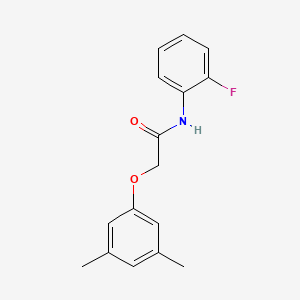
6-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 6-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone and related derivatives often involves complex chemical reactions, including the Buchwald–Hartwig amination, and can yield various quinoline and quinazolinone derivatives with significant antimicrobial activities and potential as pharmacological agents (Sarkar et al., 2021). These synthesis processes are crucial for the development of new compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using spectral characterization techniques like FTIR, NMR, and UV spectroscopy. Density Functional Theory (DFT) calculations can be used to illustrate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), vibrational properties, and charge distribution potential, providing insights into the compound's reactivity and stability (Sarkar et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 6-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone derivatives can lead to various pharmacologically active molecules. These reactions, such as the Buchwald–Hartwig amination, play a crucial role in the modification of the quinolinone scaffold, introducing various functional groups that can significantly alter the biological activity and pharmacokinetic properties of the resulting compounds (Bonacorso et al., 2018).
Physical Properties Analysis
The physical properties of 6-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone derivatives, such as solubility, melting point, and stability, are critical for their application in drug formulation and delivery. These properties can be influenced by the molecular structure and the presence of functional groups, affecting the compound's behavior in biological systems and its suitability for pharmaceutical development.
Chemical Properties Analysis
The chemical properties, including reactivity, chemical stability, and interaction with biological targets, are fundamental for the therapeutic efficacy of 6-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone derivatives. Studies on these compounds have shown significant antimicrobial activities, indicating their potential as antimicrobial agents. The interaction of these compounds with biological targets can be elucidated through molecular docking studies, providing insights into their mechanism of action and potential applications in treating various diseases (Sarkar et al., 2021).
Eigenschaften
IUPAC Name |
6-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-14(10-18-5-7-21-8-6-18)16(19)13-9-12(20-2)3-4-15(13)17-11/h3-4,9H,5-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTQIORJDPMKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}propyl)-1H-pyrazole](/img/structure/B5614051.png)
![N-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]methyl}biphenyl-4-carboxamide](/img/structure/B5614058.png)
![2-[4-(3-methoxypropyl)-1-piperidinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5614060.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5614073.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5614082.png)
![N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5614086.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5614118.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5614127.png)
![3-[(1,3-benzodioxol-5-ylmethyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5614128.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-indol-1-yl)ethyl]-N-methylbenzamide](/img/structure/B5614129.png)
![2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5614132.png)